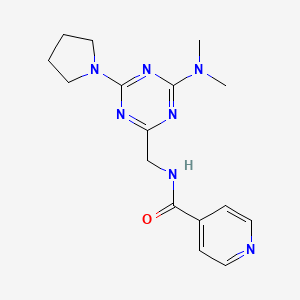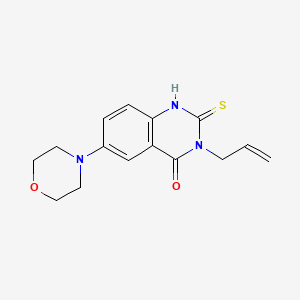
6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Substituted Benzoquinazolinones Synthesis 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives were synthesized under Buchwald–Hartwig conditions, showcasing the chemical versatility of this compound in forming complex structures. Some derivatives demonstrated potential anticancer activities, underlining the compound's significance in medicinal chemistry (Nowak et al., 2014).
Reactivity with Electrophiles and Nucleophiles Morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide showed diverse reactivity with electrophiles and nucleophiles, leading to the formation of various derivatives. This highlights the compound's reactivity and potential for modification in synthetic chemistry (Fathalla et al., 2002).
Anticancer and Antiviral Activities
Anticancer Properties Several studies underline the anticancer potential of quinazolinone derivatives. Compounds displayed promising anticancer activities in cell lines, indicating the therapeutic potential of such compounds in cancer treatment. For instance, certain derivatives exhibited significant diuretic activity, and some showed potent antiproliferative activities against various cancer cell lines (Maarouf et al., 2004), (El-Badry et al., 2020).
Antiviral Properties Quinazolinone derivatives were also found to have potential antiviral properties. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives were synthesized and exhibited antiviral activities against a range of respiratory and biodefense viruses, highlighting the compound's potential in the field of antiviral drug development (Selvam et al., 2007).
Chemical Modification and Application in Dyes
Chemical Modification for Enhanced Properties Chemical modification of quinazolinone derivatives was explored to enhance certain properties, such as water solubility. For instance, the introduction of amino functionalities at specific positions on the quinazolin-4-one ring significantly increased the aqueous solubility, making these compounds more suitable for in vivo evaluations (Bavetsias et al., 2002).
Application in Reactive Dyes Quinazolin-4(3H)-one moiety was used in the synthesis of reactive dyes, showcasing the compound's application beyond medicinal chemistry. The synthesized dyes were applied to various fibers, and their dyeing and fastness properties were investigated, indicating the compound's utility in the textile industry (Patel et al., 2022).
Propriétés
IUPAC Name |
6-morpholin-4-yl-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-2-5-18-14(19)12-10-11(17-6-8-20-9-7-17)3-4-13(12)16-15(18)21/h2-4,10H,1,5-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNZPSGIMVFLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)

![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2506880.png)
![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)
![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)
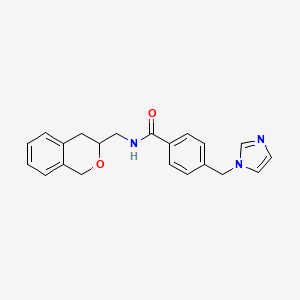
![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)
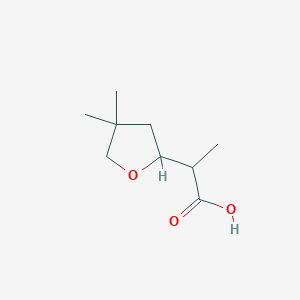
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
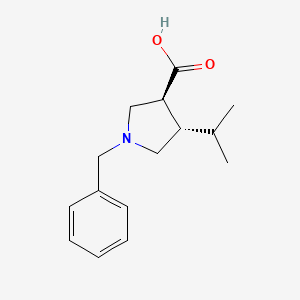
![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
